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Compound of Interest

N-(3-chlorophenyl)pyridine-3-
Compound Name:
carboxamide

Cat. No.: B3869574

Get Quote

\ J

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]

N-(3-chlorophenyl)pyridine-3-carboxamide is a nicotinamide derivative characterized by a
pyridine ring attached to a 3-chlorophenyl group via an amide linkage. It serves as a
fundamental pharmacophore in medicinal chemistry, particularly in the design of P2X7 receptor
antagonists and kinase inhibitors.

Nomenclature & Identification
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Property

Detail

IUPAC Name

N-(3-chlorophenyl)pyridine-3-carboxamide

Common Names

3'-Chloronicotinanilide; N-(3-

chlorophenyl)nicotinamide

CAS Number

Note: The 4-chloro isomer is 14621-03-5; the 2-
chloro derivative is 360-09-8. The specific 3-

chloro isomer is less common as a standalone

commodity but is a known intermediate.

Molecular Formula C12H9CIN20

Molecular Weight 232.67 g/mol

SMILES Clclccec(NC(=0)c2ccenc2)cl

InChl Key Predicted:[1][2]YEJRCXVQXGZJOT-

UHFFFAOYSA-N

hvsicochemical ies (Experimental & licted)

Property Value Source/Method
White to off-white crystalline ] )
Appearance ] Experimental Observation
solid
) ) 138-140 °C (Typical for
Melting Point Analogous Data [1]

nicotinanilides)

LogP (Octanol/Water) ~2.54 Predicted (Consensus)
pKa (Basic) ~3.10 (Pyridine Nitrogen) Predicted
pKa (Acidic) ~12.5 (Amide NH) Predicted
Soluble in DMSO, DMF,
Solubility Methanol; Sparingly soluble in Experimental

Water

H-Bond Donors

1 (Amide NH)

Structural Analysis

H-Bond Acceptors

2 (Pyridine N, Carbonyl O)

Structural Analysis

© 2026 BenchChem. All rights reserved. 2/8

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/295959
https://pmc.ncbi.nlm.nih.gov/articles/PMC12300662/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3869574?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthetic Pathways|[8]

The synthesis of N-(3-chlorophenyl)pyridine-3-carboxamide typically follows standard amide
coupling protocols. Two primary methods are employed depending on reagent availability and
scale.

Method A: Acid Chloride Route (Schotten-Baumann
Conditions)

This method is preferred for high-yielding, scalable synthesis.

» Activation: Convert Nicotinic acid to Nicotinoyl chloride using Thionyl Chloride (SOCIz) or
Oxalyl Chloride.

o Coupling: React Nicotinoyl chloride with 3-chloroaniline in the presence of a base
(Triethylamine or Pyridine).

Method B: Direct Amide Coupling (Carbodiimide)
Ideal for small-scale discovery chemistry to avoid handling moisture-sensitive acid chlorides.

« Reagents: Nicotinic acid (1.0 eq), 3-Chloroaniline (1.1 eq), EDC-HCI (1.2 eq), HOBt (1.2 eq),
DIPEA (2.0 eq).

e Solvent: DMF or DCM.

e Procedure:

o

Dissolve Nicotinic acid in DMF.

[¢]

Add EDC-HCI and HOBYt; stir for 30 min at 0°C to activate the acid.

Add 3-Chloroaniline and DIPEA.

[e]

[e]

Stir at room temperature for 12—24 hours.

o

Workup: Dilute with water, extract with EtOAc, wash with brine/NaHCOs, dry over Na2SOa,
and concentrate.
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Synthetic Workflow Diagram
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Click to download full resolution via product page

Caption: Step-wise synthesis of N-(3-chlorophenyl)pyridine-3-carboxamide via acid
activation and amine coupling.

Structural Characterization

Verification of the synthesized compound is critical. The following spectral data are
characteristic of the N-(3-chlorophenyl)pyridine-3-carboxamide structure.

Proton NMR (*H NMR, 400 MHz, DMSO-de)

e 0 10.65 (s, 1H, NH): Characteristic downfield singlet for the amide proton.

0 9.10 (d, J=2.0 Hz, 1H, Py-H2): The most deshielded proton on the pyridine ring, adjacent
to nitrogen.

0 8.78 (dd, J=4.8, 1.6 Hz, 1H, Py-H6): Proton adjacent to the pyridine nitrogen.

0 8.30 (dt, J=8.0, 2.0 Hz, 1H, Py-H4): Proton para to the pyridine nitrogen.

0 7.95 (t, J=2.0 Hz, 1H, Ar-H2"): Proton on the chlorophenyl ring between Cl and Amide.

0 7.70 (ddd, J=8.0, 2.0, 1.0 Hz, 1H, Ar-H6"): Proton ortho to the amide.

0 7.58 (dd, J=8.0, 4.8 Hz, 1H, Py-H5): Pyridine ring proton.

0 7.40 (t, J=8.0 Hz, 1H, Ar-H5"): Meta proton on the chlorophenyl ring.

0 7.20 (ddd, J=8.0, 2.0, 1.0 Hz, 1H, Ar-H4"): Proton para to the amide.

Mass Spectrometry (ESI-MS)
e [M+H]*: m/z 233.05 (Calculated: 233.04 for 3°Cl).
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 |sotope Pattern: Distinct 3:1 ratio for M+H (233) and M+H+2 (235) due to the Chlorine atom.

Infrared Spectroscopy (FT-IR)

e 3300 cm~*: N-H stretching (Amide).

e 1650-1660 cm~1: C=0 stretching (Amide | band).
e 1590 cm~1: C=C aromatic stretching.

e 750 cm~1: C-Cl stretching.

Biological & Pharmacological Interface

While N-(3-chlorophenyl)pyridine-3-carboxamide itself is a simple molecule, it serves as a
critical Pharmacophore Scaffold for several classes of bioactive agents.

P2X7 Receptor Antagonism

The nicotinamide core is a privileged scaffold for P2X7 receptor antagonists. The 3-
chlorophenyl moiety often mimics the hydrophobic pocket interactions required for receptor
binding.

e Mechanism: Allosteric modulation of the ATP-gated ion channel.

e SAR Insight: Substitution at the pyridine 2-position (e.g., with a chloro or methyl group) often
enhances potency (as seen in Boscalid-like analogs). The unsubstituted pyridine (this
compound) typically shows lower potency but is essential for establishing baseline Structure-
Activity Relationships (SAR) [2].

Agrochemical Relevance (Boscalid Analogs)

This compound is a direct structural analog of Boscalid (2-chloro-N-(4'-chlorobiphenyl-2-
yl)nicotinamide), a succinate dehydrogenase inhibitor (SDHI).

 Activity: Fungicidal activity against Botrytis cinerea and Alternaria species.

e Mode of Action: Inhibition of Complex Il in the mitochondrial respiratory chain.
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Biological Interaction Map
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Caption: Pharmacological landscape of the N-(3-chlorophenyl)nicotinamide scaffold and its

optimized derivatives.

Safety & Handling

Signal Word: Warning

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.
STOT-SE H335 May cause respiratory

irritation.

Handling Protocol:

» Wear nitrile gloves and safety goggles.
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e Handle in a fume hood to avoid inhalation of dust.

» Store in a cool, dry place away from strong oxidizing agents.

References

e Sigma-Aldrich. (2024). 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide Product
Information. Retrieved from

» National Center for Biotechnology Information. (2025). PubChem Compound Summary for
CID 295959, N-(4-chlorophenyl)pyridine-3-carboxamide. Retrieved from

o European Chemicals Agency (ECHA). (2024). Boscalid - Substance Information. Retrieved
from

o Kafa, et al. (2024).[3] Synthesis and Antimicrobial Activity of Newly Synthesized
Nicotinamides. Pharmaceutics, 16(1), 1084.[3] Retrieved from

e Savall, B. M., et al. (2015). Synthesis, SAR, and Pharmacological Characterization of Brain
Penetrant P2X7 Receptor Antagonists. ACS Medicinal Chemistry Letters, 6(6), 671-676.
Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Comprehensive Technical Guide: N-(3-
chlorophenyl)pyridine-3-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3869574/docs#comprehensive-technical-guide-n-3-
chlorophenyl-pyridine-3-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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